AZD-6918 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule inhibitor that targets specific biological pathways, making it a candidate for treating various diseases, particularly in oncology.
AZD-6918 is synthesized through advanced organic chemistry techniques, often involving multi-step synthetic routes that ensure high purity and yield. Research into its properties and applications has been published in various scientific journals, highlighting its significance in drug development.
AZD-6918 falls under the category of small molecule inhibitors, specifically designed to interfere with specific proteins or enzymes involved in disease processes. Its classification can be further refined based on its mechanism of action and target specificity.
The synthesis of AZD-6918 typically involves several key steps that may include:
The synthesis may require specific conditions such as temperature control and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of AZD-6918.
AZD-6918's molecular structure can be represented by its chemical formula, which details the arrangement of atoms within the molecule. The compound typically exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
The molecular weight, solubility, and other relevant data points are critical for understanding the compound's behavior in biological systems. For instance, the logP value can indicate its lipophilicity, affecting its absorption and distribution within organisms.
AZD-6918 participates in various chemical reactions that are fundamental to its function as a therapeutic agent. These may include:
Understanding the kinetics and thermodynamics of these reactions is essential for optimizing dosage regimens and predicting potential side effects.
AZD-6918 exerts its pharmacological effects by selectively inhibiting specific enzymes or receptors involved in disease pathways. The mechanism often involves:
Quantitative data from binding assays and cellular assays provide insights into the potency and efficacy of AZD-6918 against its targets.
AZD-6918 exhibits distinct physical properties such as:
Chemical properties include reactivity under various conditions (e.g., pH variations) and stability profiles that inform storage conditions and shelf life.
AZD-6918 has potential applications in various fields including:
AZD-6918 originated from AstraZeneca's oncology discovery pipeline and was advanced into preclinical studies in the late 2000s. As a selective Trk tyrosine kinase inhibitor, it was optimized for oral bioavailability and potency against TrkA, TrkB, and TrkC receptors. Early biochemical assays demonstrated nanomolar-level inhibition of Trk autophosphorylation, positioning it as a candidate for reversing Trk-mediated survival signals in tumors [5] [6].
Table 1: Key Developmental Milestones for AZD-6918
Year | Development Stage | Key Findings | Status |
---|---|---|---|
2008 | Preclinical optimization | Selective TrkA/B/C inhibition; oral bioavailability established | Research phase |
2009 | Phase I solid tumors (USA) | Investigated in patients with advanced malignancies | Discontinued (2009) |
2015 | Published preclinical data | Synergy with etoposide in neuroblastoma xenografts | Research tool |
In 2009, AZD-6918 entered a Phase I trial for solid tumors (including neuroblastoma) but was discontinued due to an "unacceptable pharmacokinetic profile," as reported by AdisInsight and MedKoo [1] [3]. Despite this setback, it transitioned into a research tool, with studies published in 2015 highlighting its ability to sensitize neuroblastoma cells to chemotherapy [2] [4].
Chemical Structure and Properties
AZD-6918 has the chemical name (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile and a CAS registry number of 905585-60-6. Its molecular formula is C₂₀H₂₀F₂N₆O, with a molecular weight of 398.42 g/mol. The compound features a chiral center and contains fluorinated phenyl and isopropoxy-pyrazole groups critical for Trk binding affinity [3] [5].
Table 2: Molecular Properties of AZD-6918
Property | Value |
---|---|
IUPAC Name | (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile |
CAS Registry Number | 905585-60-6 |
Molecular Formula | C₂₀H₂₀F₂N₆O |
Exact Mass | 398.1667 Da |
XLogP3 | 3.5 (estimated) |
Solubility | Soluble in DMSO; insoluble in water |
Storage | -20°C (long-term) |
Pharmacodynamic Profile
In vitro, AZD-6918 exhibits potent and selective inhibition of Trk kinases. Key findings include:
In vivo, AZD-6918 (70–100 mg/kg) showed no significant antitumor activity as a monotherapy in neuroblastoma xenografts. However, combined with etoposide (10–20 mg/kg), it enhanced tumor growth inhibition by 40–88% and extended mouse survival synergistically [2] [4].
Table 3: Key Pharmacodynamic Effects of AZD-6918
Model System | Treatment | Key Outcome | Reference |
---|---|---|---|
TB3 cells (in vitro) | AZD-6918 (2.5 μM) + Etoposide | Reversed BDNF-mediated chemoresistance; ↓ cell survival by 33% | [4] |
KCNR cells | AZD-6918 (10 μM) | Activated caspase-3/7; inhibited P-TrkB, P-Akt, P-mTOR, and P-GSK-3β | [4] |
TB3 xenografts | AZD-6918 (70 mg/kg) + Etoposide (20 mg/kg) | 88% tumor growth inhibition; survival advantage vs. monotherapy | [4] |
The Trk receptor family (TrkA, TrkB, TrkC) regulates neuronal development and survival but is aberrantly activated in diverse cancers through gene fusions, overexpression, or neurotrophin signaling. In neuroblastoma, BDNF/TrkB activation correlates with aggressive disease and chemoresistance:
AZD-6918 was developed to abrogate this resistance by competitively inhibiting ATP binding to Trk kinases. Preclinical studies validated this rationale:
While later-generation Trk inhibitors (e.g., larotrectinib) leveraged lessons from AZD-6918’s pharmacokinetic limitations, it remains a proof-of-concept compound for targeting Trk-dependent survival in solid tumors [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7